Tri(pyridin-4-yl)amine
Description
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Properties
IUPAC Name |
N,N-dipyridin-4-ylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVLYLXTUFIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Features and Donor Capabilities
Tri(pyridin-4-yl)amine, with the chemical formula C15H12N4, is a tertiary amine featuring three pyridin-4-yl groups attached to a central nitrogen atom. nih.govachemblock.com This arrangement results in a distinctive star-like, or tripodal, three-dimensional structure. The central nitrogen atom and the nitrogen atoms in each of the three pyridine (B92270) rings act as potential donor sites for coordination with metal ions.
The delocalization of the lone pair of electrons from the central amine nitrogen into the π-systems of the aromatic pyridine rings influences the molecule's electronic properties and enhances its electron-donating capabilities. researchgate.net This electronic structure is crucial for its function as a ligand. The molecule's geometry and the specific location of the nitrogen atoms on the pyridine rings allow it to form multiple coordination bonds, acting as a tridentate or bridging ligand. unipd.it
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C15H12N4 |
| Molar Mass | 248.28 g/mol |
| IUPAC Name | N,N-dipyridin-4-ylpyridin-4-amine |
| CAS Number | 153467-50-6 |
| Appearance | Yellowish-pale brown solid |
Data sourced from wikipedia.orgnih.govsigmaaldrich.com
Significance As a Ligand in Coordination Chemistry and Supramolecular Assembly
The tripodal and multi-dentate nature of Tri(pyridin-4-yl)amine makes it an exceptional ligand for creating sophisticated coordination polymers and metal-organic frameworks (MOFs). chemicalbook.com As a linker, it can connect multiple metal centers, leading to the self-assembly of one-dimensional (1D) chains, two-dimensional (2D) layers, and complex three-dimensional (3D) networks. researchgate.netacs.org
The structure of the resulting framework can be influenced by the choice of metal ion, counter-anions, and reaction conditions, such as the use of co-ligands. acs.orgmdpi.com For instance, this compound has been used to construct:
1D Coordination Polymers: It can form 1D chains with metal halides like HgCl2 and CdI2. researchgate.net
2D and 3D Frameworks: It readily forms 2D and 3D structures with various metal ions including cobalt (Co), zinc (Zn), copper (Cu), and cadmium (Cd). researchgate.netacs.org These frameworks often exhibit interesting properties such as interpenetration, where multiple independent networks are intertwined. acs.orgresearchgate.net
The ability to form such diverse and intricate supramolecular assemblies is a testament to its significance as a versatile building block. princeton.eduacs.org These structures are not merely aesthetically interesting; their defined cavities and channels are central to their functional applications. mdpi.com
Table 2: Examples of Metal-Organic Frameworks (MOFs) based on this compound (TPyA) or its Phenyl-bridged Derivative (TPPA)
| Compound Formula | Metal Ion | Dimensionality | Structural Feature |
|---|---|---|---|
| [Cu(TPyA)(NO3)2(H2O)]n | Cu(II) | 2D → 3D | Parallel poly-catenation of undulated square layers |
| [Zn(TPPA)(1,3-bdc)]n | Zn(II) | 2D | 2D framework |
| [Co2(TPPA)2(1,3-bdc)2(H2O)]n | Co(II) | 3D | 2-fold interpenetrating 3D framework |
| [Cd(Tppa)(SO4)(H2O)]n | Cd(II) | 3D | Porous framework based on 1D inorganic –[Cd–SO4–Cd]n– chains |
Data sourced from researchgate.netacs.org. Note: TPyA is an abbreviation for this compound, while TPPA is used for the related ligand tris(4-pyridylphenyl)amine.
Overview of Research Trajectories for Tri Pyridin 4 Yl Amine and Its Derivatives
Established Synthetic Pathways for this compound and its Analogues
The synthesis of this compound and its analogues primarily relies on modern cross-coupling reactions that are adept at forming carbon-nitrogen (C-N) bonds. The most prominent of these methods are the Buchwald-Hartwig amination and the Ullmann condensation, which are widely used for the synthesis of triarylamines. wikipedia.orgnih.gov
Buchwald-Hartwig Amination:
This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a potential pathway involves the coupling of di(pyridin-4-yl)amine (B154608) with a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orggoogle.com The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of coupling partners under increasingly mild conditions. wikipedia.org The choice of ligand is crucial and can influence reaction efficiency, with sterically hindered phosphine ligands often providing superior results. acs.orgacs.org
Ullmann Condensation:
The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds. nih.govorganic-chemistry.org It represents an important alternative to palladium-catalyzed methods. nih.gov In a potential synthesis for this compound, di(pyridin-4-yl)amine could be coupled with a 4-halopyridine in the presence of a copper catalyst, often with a ligand and a base, at elevated temperatures. researchgate.netresearchgate.net While traditional Ullmann conditions were often harsh, modern protocols have been developed that proceed under milder conditions, sometimes even in the absence of additional ligands, by using specific solvent systems like deep eutectic solvents. nih.gov
Alternative and Analogue Synthesis:
The synthesis of the closely related analogue, tris(4-(pyridin-4-yl)phenyl)amine, has been achieved via a Suzuki coupling. This method involves the reaction of a tri-iodo-tris(phenyl)amine derivative with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base. ambeed.com This suggests a feasible, though less direct, route to this compound could involve the synthesis of a tri-halo-amine precursor followed by a Suzuki coupling.
Iron-catalyzed amination has also emerged as a cost-effective and environmentally friendly method for preparing triarylamines, utilizing in situ generated magnesium amides. organic-chemistry.org
Below is a table summarizing potential starting materials for the synthesis of this compound via common cross-coupling reactions.
| Reaction Type | Amine Source | Aryl Halide Source | Catalyst System (Example) |
| Buchwald-Hartwig | Di(pyridin-4-yl)amine | 4-Chloropyridine | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu) |
| Ullmann Condensation | Di(pyridin-4-yl)amine | 4-Iodopyridine | CuI, Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) |
| Buchwald-Hartwig | 4-Aminopyridine | 4,4'-Dihalo-N-pyridinylamine | Pd Catalyst, Ligand, Base |
Strategies for Functionalization and Derivatization for Tailored Molecular Architecture
The functionalization of the this compound core is crucial for tuning its electronic, optical, and coordination properties for specific applications. Strategies can target the pyridine (B92270) rings for modification.
Direct C-H Functionalization:
Direct C-H functionalization of pyridine rings is a powerful tool for introducing new substituents without pre-functionalization. researchgate.net Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic and radical attack. researchgate.net The positions ortho and para to the ring nitrogen (C2/C6 and C4) have distinct reactivities. For the pyridin-4-yl units in the target molecule, the C2, C3, C5, and C6 positions are available for functionalization. Metal-catalyzed or photocatalytic methods can be employed to install various functional groups. acs.org
Functionalization via Precursors:
A versatile approach involves using substituted pyridines as starting materials in the synthesis of the this compound core. For instance, using a substituted 4-halopyridine in a Buchwald-Hartwig or Ullmann coupling would yield a this compound with functional groups at specific positions on one or more of the pyridine rings. This allows for precise control over the final molecular architecture.
N-Alkylation of Pyridine Units:
The nitrogen atoms of the pyridine rings can be alkylated to form pyridinium (B92312) salts. This modification significantly alters the electronic properties of the molecule. These N-alkylpyridinium derivatives can then undergo further reactions, such as 1,6-addition of thiols, providing a pathway for dual functionalization. researchgate.net
The table below outlines potential derivatization strategies.
| Strategy | Position Targeted | Reagents/Conditions (Examples) | Resulting Functional Group |
| Direct C-H Arylation | C2/C3/C5/C6 of Pyridine | Palladium catalyst, Aryl halide | Aryl group |
| Minisci-type Reaction | C2/C6 of Pyridine | Radical source (e.g., alkyl radicals), Silver nitrate (B79036) | Alkyl group |
| N-Alkylation | Pyridine Nitrogen | Alkyl halide | Quaternary Pyridinium Salt |
| Coupling with Substituted Precursors | Pre-determined | Substituted 4-halopyridines in cross-coupling | Varied (e.g., -OMe, -Cl, -CF₃) |
Mechanistic Studies of Reaction Pathways in this compound Synthesis
The synthesis of this compound is dominated by transition-metal-catalyzed cross-coupling reactions, each with a well-studied catalytic cycle.
Buchwald-Hartwig Amination Mechanism:
The generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination involves a catalytic cycle that begins with a Pd(0) species. wikipedia.org
Oxidative Addition: The aryl halide (e.g., 4-chloropyridine) oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine (e.g., di(pyridin-4-yl)amine) coordinates to the Pd(II) center. Subsequent deprotonation by a base forms a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the this compound product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
An unproductive side reaction can be the β-hydride elimination from the amide, leading to hydrodehalogenation of the arene. wikipedia.org
Ullmann Condensation Mechanism:
The mechanism of the Ullmann reaction is more debated but is thought to involve copper in the (I) and (III) oxidation states. A plausible pathway for the C-N coupling is:
Coordination: The amine and aryl halide coordinate to a Cu(I) center.
Oxidative Addition: The aryl halide oxidatively adds to the Cu(I) species to form a Cu(III) intermediate.
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the triarylamine product and regenerating a Cu(I) species. manchester.ac.uk
Alternative mechanisms, including those involving radical pathways, have also been proposed, especially under the classical heterogeneous conditions. manchester.ac.uk
Iron-Catalyzed Amination Mechanism:
Mechanistic studies on iron-catalyzed amination suggest a non-conventional Fe(II)-Fe(IV) catalytic cycle. This pathway involves oxidative addition of the aryl halide to an iron(II) species, followed by reductive elimination from an iron(IV) intermediate to form the C-N bond. organic-chemistry.org
Rational Design Principles for this compound-Derived MOFs and Coordination Polymers
The design of metal-organic frameworks (MOFs) and coordination polymers using this compound is guided by several key principles. The selection of metal ions, counter-anions, and auxiliary ligands, in conjunction with the specific reaction conditions, plays a crucial role in dictating the final architecture of the resulting framework. nih.gov
A primary consideration is the coordination preference of the metal center. Different metal ions exhibit distinct coordination numbers and geometries, which, when combined with the C3-symmetric nature of the this compound ligand, can lead to a variety of structural outcomes. For instance, the use of different metal ions and solvents can result in a diversity of coordination modes and structures. nih.gov
The choice of auxiliary ligands, such as carboxylates or nitrates, introduces another layer of control over the framework's structure. nih.govresearchgate.net These co-ligands can bridge metal centers, influencing the dimensionality and topology of the network. The interplay between the this compound ligand and these auxiliary linkers allows for the fine-tuning of the resulting architecture. researchgate.net For example, the use of different aromatic polycarboxylate anions as secondary ligands in a Co(II)-tpt (2,4,6-tris(4-pyridyl)-1,3,5-triazine) system leads to significant structural diversities. rsc.org
Furthermore, reaction parameters such as temperature and solvent can significantly impact the crystallization process and the final structure. Solvothermal synthesis is a common method employed for the preparation of these materials, as the elevated temperatures can promote the formation of thermodynamically stable, crystalline products. nih.gov The solvent can also act as a template, influencing the pore size and shape of the resulting framework.
Structural Diversity and Topology of Metal Complexes
The tripodal and multifunctional nature of this compound allows for the construction of coordination polymers with varying dimensionalities, from one-dimensional chains to complex three-dimensional frameworks.
Two-Dimensional Layered Architectures
By connecting the one-dimensional chains or by coordinating in a planar fashion, this compound can give rise to two-dimensional (2D) layered architectures. These layers can be further linked by weaker interactions, such as hydrogen bonds or π-π stacking, to form a three-dimensional supramolecular assembly. In some cases, the use of auxiliary ligands is crucial for extending the dimensionality from 1D to 2D. For example, a zinc complex with tri(4-pyridylphenyl)amine and 1,3-benzenedicarboxylic acid forms a 2D framework. researchgate.net Another example shows a copper complex with tri(4-pyridylphenyl)amine and nitrate anions forming a 2D framework that further poly-catenates into a 3D structure. researchgate.net
Three-Dimensional Porous Frameworks
The C3-symmetric nature of this compound makes it an excellent candidate for the construction of highly connected, three-dimensional (3D) porous frameworks. In these structures, the ligand acts as a trivalent node, connecting multiple metal centers to create an extended network. The resulting frameworks can exhibit a variety of topologies, such as the α-Po network. researchgate.net The porosity of these frameworks is a key feature, with potential applications in gas storage and separation. The introduction of different numbers of bulky groups onto linear dicarboxylate linkers has been shown to control structural interpenetration in MOFs. ustc.edu.cn
Control of Interpenetration and Topological Features
A common phenomenon in the formation of 3D MOFs is interpenetration, where two or more independent networks are entangled with each other. While interpenetration can increase the stability of the framework, it often reduces the accessible pore volume. researchgate.net The degree of interpenetration can be controlled by several factors, including the length of the organic linker, the reaction temperature, and the concentration of the reactants. ustc.edu.cn Longer linkers and higher concentrations tend to favor interpenetrated structures. ustc.edu.cn The use of bulky substituents on the organic linkers is a common strategy to prevent or reduce interpenetration. ustc.edu.cn
The topological analysis of these frameworks provides a way to classify and understand their complex structures. The Schläfli symbol is often used to describe the connectivity of the nodes in the network. For example, a cobalt complex with tri(4-pyridylphenyl)amine and 1,3-benzenedicarboxylic acid forms a 2-fold interpenetrating 3D framework with a {6^3}{6^8.8^2} point symbol. researchgate.net
Specific Metal-Ligand Coordination Motifs and Geometries
The coordination of this compound to metal centers can result in various coordination motifs and geometries. The pyridyl groups of the ligand typically coordinate to the metal ions through their nitrogen atoms. The central amine nitrogen is generally not involved in coordination.
The coordination geometry around the metal center is influenced by both the ligand and the metal ion's intrinsic preferences. For instance, in octahedral complexes of a chiral tripyridyldiamine ligand, a specific coordination geometry is favored due to steric interactions and electronic factors originating from the chiral ligand. nih.gov In some cases, the metal center can adopt a distorted octahedral or tetrahedral geometry. For example, in three Hg(II) coordination complexes, the Hg(II) centers are in a distorted tetrahedral [HgX2N2] coordination environment. nih.gov
The flexibility of the this compound ligand allows it to adopt different conformations to accommodate the coordination requirements of the metal center. This conformational flexibility, combined with the possibility of using auxiliary ligands, leads to a rich and diverse coordination chemistry for this versatile building block.
Interactive Data Table of this compound Derived MOFs
| Compound Name | Metal Ion | Auxiliary Ligand | Dimensionality | Key Structural Feature | Reference |
| [Co2(TPPA)2(1,3-bdc)2(H2O)]n | Co(II) | 1,3-benzenedicarboxylic acid | 3D | 2-fold interpenetrating framework | nih.govresearchgate.net |
| [Zn(TPPA)(1,3-bdc)]n | Zn(II) | 1,3-benzenedicarboxylic acid | 2D | Layered architecture | nih.govresearchgate.net |
| [Zn6(TPPA)2(betc)(Hbetc)2(H2betc)(H2O)6·7H2O·2DMA]n | Zn(II) | 1,2,4,5-benzenetetracarboxylic dianhydride | 3D | Non-interpenetrating framework | nih.govresearchgate.net |
| [Cu(TPPA)(NO3)2(H2O)]·2H2O]n | Cu(II) | Nitrate | 2D -> 3D | Parallel poly-catenation of undulated square layers | nih.govresearchgate.net |
Research Findings on this compound in Coordination Chemistry
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the synthesis and structural characterization of metal-organic frameworks (MOFs) or coordination polymers based solely on the chemical compound This compound in conjunction with auxiliary ligands.
The initial and subsequent targeted searches for coordination complexes involving this compound and various auxiliary ligands, such as dicarboxylates and polycarboxylates, did not yield any specific examples in the existing body of scholarly work. The scientific community has extensively utilized a related, yet structurally distinct, ligand, tris(4-pyridylphenyl)amine (TPPA), in the construction of a wide array of MOFs. This has led to a wealth of information on how auxiliary ligands influence the framework construction and properties of TPPA-based materials. However, this information is not applicable to this compound due to the difference in their chemical structures.
Therefore, the requested article focusing on the "Influence of Auxiliary Ligands on Framework Construction and Properties" for MOFs based on this compound cannot be generated at this time, as the foundational research data required to populate the specified outline does not appear to be available in the public domain.
Electrochemical and Redox Behavior of Tri Pyridin 4 Yl Amine and Its Coordination Compounds
Intrinsic Redox Activity of the Triarylamine Core
The core of Tri(pyridin-4-yl)amine's electrochemical activity lies in its triarylamine center. Triarylamines are well-known for their ability to undergo a highly reversible, one-electron oxidation to form a stable radical cation. researchgate.netresearchgate.netresearchgate.netrsc.org This process can be initiated either through electrochemical means or by using chemical oxidants. researchgate.net The stability and accessibility of this radical cation make triarylamine-based molecules, including this compound, valuable components in various applications.
The oxidized forms of triarylamines have been effectively utilized as hole-transport components in photoconductive materials. researchgate.net The inherent and reversible redox behavior, coupled with well-defined spectral properties of the different oxidation states, makes them attractive building blocks for advanced materials. researchgate.net The incorporation of these functional units into more complex structures like coordination frameworks is expected to yield materials that can respond to electrical stimuli. researchgate.net
The redox properties of this compound and its derivatives are typically investigated using techniques such as cyclic voltammetry (CV) and square-wave voltammetry. researchgate.net These studies allow for the determination of oxidation and reduction potentials. For instance, the first oxidation event observed in the CV of a related bis-chelating ligand containing a triarylamine core was assigned to the one-electron oxidation of the triarylamine to its radical cation. rsc.org
| Process | Potential (V vs Fc/Fc+) | Assignment | Reference |
|---|---|---|---|
| Oxidation 1 | 0.52 | One-electron oxidation of a single triarylamine core to its radical cation | rsc.org |
| Oxidation 2 | 0.81 | One-electron oxidation of the adjacent triarylamine core | rsc.org |
| Reduction 1 | -1.24 | Processes occurring on the ligand framework | rsc.org |
| Reduction 2 | -1.45 | ||
| Reduction 3 | -2.04 | ||
| Reduction 4 | -2.37 |
In Situ Spectroelectrochemical Investigations of Redox States
To gain a thorough understanding of a material's properties in its various electrochemically accessible redox states, in situ spectroelectrochemical techniques are indispensable. researchgate.netresearchgate.net These methods involve applying an electrical potential to a material while simultaneously monitoring its spectral response in real-time. researchgate.netresearchgate.net This approach provides detailed insights into the electronic structure and behavior of the material as it transitions between different oxidation states.
UV/Vis/Near-Infrared (UV/Vis/NIR) spectroelectrochemistry is a powerful tool for characterizing the redox states of this compound and its coordination compounds. researchgate.netresearchgate.netnih.govresearchgate.net Upon oxidation of the triarylamine core, significant and characteristic changes occur in the UV/Vis/NIR spectrum. researchgate.net
A key observation during the oxidation of this compound is the appearance of new absorption bands, which are signatures of the formation of the triarylamine radical cation. researchgate.net For example, in situ UV/Vis/NIR spectroelectrochemical experiments on the NPy3 ligand revealed the growth of new bands around 11,800 cm⁻¹ and 17,800 cm⁻¹ upon oxidation, which are indicative of the radical cation. researchgate.net These in situ experiments are valuable for providing insights into transient states that may not be observable through ex situ chemical oxidation methods. researchgate.net Solid-state Vis/NIR spectroelectrochemical experiments have been instrumental in probing the optical properties of accessible redox states and their relative stabilities. researchgate.netnih.govresearchgate.net
| Species | Absorption Band (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Triarylamine Radical Cation | ~11,800 | Localized D to D transition of the radical cation | researchgate.net |
| ~17,800 | Indicative of triarylamine radical cation formation |
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for the direct detection and characterization of radical species generated during redox events. researchgate.netresearchgate.netoldcitypublishing.com When this compound undergoes one-electron oxidation, it forms a radical cation that is EPR active.
Continuous-wave (CW) EPR experiments can provide information about the hyperfine interactions within the radical species. researchgate.net More advanced pulsed EPR techniques have been employed to study the radical cation of the this compound ligand. researchgate.netresearchgate.net These studies have revealed that the unpaired electron in the radical cation is not localized on the nitrogen atom but is highly delocalized across the entire ligand backbone. researchgate.netresearchgate.net This delocalization is a key factor in the stability and electronic properties of the oxidized species. In some coordination polymers, combined XPS and EPR studies have confirmed that physical and chemical stimuli can induce electron transfer to generate charge-separated radicals. nih.govacs.org
The fluorescence properties of this compound and its coordination compounds can be dynamically controlled by their redox state. researchgate.netresearchgate.netrsc.org This has led to the development of materials with switchable fluorescence, often described as 'on'/'off' behavior. researchgate.net
In a notable example, a manganese(II) coordination framework incorporating the this compound ligand demonstrated this switchable fluorescence. researchgate.net The material in its neutral state is fluorescent ('on'), but upon oxidation to form the triarylamine radical cation, the fluorescence is quenched ('off'). researchgate.net This phenomenon is a general trend where the formation of the radical cation leads to a decrease in fluorescence intensity. rsc.org The ability to reversibly switch the fluorescence on and off through electrochemical control opens up possibilities for applications in sensors and optoelectronic devices. researchgate.net
Mechanisms of Electron Transfer and Delocalization within Coordination Frameworks
When redox-active ligands like this compound are incorporated into coordination frameworks, such as metal-organic frameworks (MOFs), they can facilitate electron transfer through the material. rsc.org The mechanism of this charge transport is often described as electron hopping between the fixed redox-active sites within the ordered structure of the framework. rsc.org
The extent of electron delocalization is a critical factor influencing the electronic properties of these materials. As previously mentioned, pulsed EPR studies have provided direct evidence for the high degree of delocalization of the radical cation over the entire backbone of the this compound ligand. researchgate.netresearchgate.net In coordination polymers constructed from bis(triarylamine) linkers, the extended π-conjugated pathway of the ligand is crucial for facilitating charge transport. rsc.org The concept of mixed-valence, where a molecule contains two or more redox centers in different oxidation states, is fundamental to understanding intramolecular electron transfer processes in these systems. researchgate.net
Redox State Switching and its Implications for Dynamic Material Functionality
The ability to reversibly switch the redox state of this compound-based materials provides a powerful means to control their physical and chemical properties. researchgate.netnih.gov This redox-state switching has significant implications for the development of dynamic and functional materials.
One of the most explored functionalities is the modulation of optical properties. The switching of fluorescence between 'on' and 'off' states, as discussed earlier, is a prime example. researchgate.net This property is highly desirable for creating chemical sensors and molecular switches. Furthermore, the changes in the absorption spectrum upon redox switching can be harnessed for applications in electrochromic devices, where the color of the material can be changed by applying an electrical potential. nih.govnih.gov
Beyond optical properties, redox-state switching can also be used to control the catalytic activity of coordination complexes. acs.org By designing catalysts with redox-active ligands, it is possible to toggle the catalytic activity 'on' and 'off' by switching the oxidation state of the ligand, which in turn modulates the electronic properties of the metal center. acs.org The development of these redox-switchable materials holds great promise for the creation of advanced functional materials for a wide range of applications, including electronics, optics, and catalysis. researchgate.net
Optoelectronic and Photophysical Investigations of Tri Pyridin 4 Yl Amine Based Materials
Luminescence Properties and Emission Characteristics of Coordination Polymers and MOFs
Coordination polymers and MOFs constructed from tri(pyridin-4-yl)amine and its derivatives often exhibit strong luminescence, a property that is highly dependent on the choice of metal ion and auxiliary ligands. researchgate.net The emission characteristics of these materials can be tuned by modifying their composition and structure.
For example, a series of luminescent metal-organic frameworks (LMOFs), namely [Zn(tppa)(ndc)]n (1), [Cd(tppa)(oba)]n (2), and [Zn2(tppa)(bpdc)2]n (3), were synthesized using the ligand tris(4-pyridylphenyl)amine (tppa). rsc.org These complexes display strong luminescence with internal quantum yields (IQYs) of 32.7%, 45.7%, and 24.0% respectively, when excited at 365 nm. rsc.org The observed luminescence is primarily attributed to the π*→π transitions within the tppa ligand. researchgate.net
The incorporation of lanthanide ions into TPA-based frameworks can lead to materials with characteristic sharp emission bands. nih.govrsc.org For instance, europium(III) and terbium(III) MOFs are known for their strong red and green emissions, respectively. rsc.orgresearchgate.net The luminescence in these materials often arises from an "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. mdpi.com The triplet energy level of the ligand plays a crucial role in this process; for example, the triplet state of 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine (TPTZ) at 21,200 cm⁻¹ is well-matched with the lowest excited state of Eu³⁺ at 17,200 cm⁻¹, leading to enhanced luminescence. mdpi.com
The luminescence of these materials can be sensitive to the presence of certain molecules, making them suitable for sensing applications. For instance, the luminescence of some LMOFs can be quenched by the presence of nitroaromatic compounds or specific metal ions. nih.govmdpi.com The quenching mechanism can involve competitive absorption of excitation energy or interactions between the analyte and the framework. mdpi.com
Below is a table summarizing the luminescence properties of some this compound-based coordination polymers and MOFs.
| Compound | Metal Ion | Ligands | Emission Maxima (nm) | Quantum Yield (%) | Reference |
| [Zn(tppa)(ndc)]n | Zn(II) | tppa, ndc | Not Specified | 32.7 | rsc.org |
| [Cd(tppa)(oba)]n | Cd(II) | tppa, oba | Not Specified | 45.7 | rsc.org |
| [Zn2(tppa)(bpdc)2]n | Zn(II) | tppa, bpdc | Not Specified | 24.0 | rsc.org |
| {[Eu2(TPTZ)2(mNBA)6(H2O)2]·2CH3OH}n | Eu(III) | TPTZ, mNBA | Not Specified | 25.0 | mdpi.com |
| [Eu(TPTZ)(CF3COO)(H2O)5]·Cl2·CH3CH2OH | Eu(III) | TPTZ, CF3COO⁻ | Not Specified | 16.7 | mdpi.com |
Relationships between Structural Architecture and Photophysical Behavior
The structural architecture of this compound-based coordination polymers and MOFs plays a critical role in determining their photophysical properties. Factors such as the coordination environment of the metal ion, the dimensionality of the framework, and the presence of intermolecular interactions can all influence the luminescence behavior.
The flexibility of the TPA ligand allows for the formation of diverse network topologies, from 2D layers to complex 3D interpenetrating frameworks. researchgate.netresearchgate.net The degree of interpenetration can affect the porosity of the material and also influence its luminescent properties by altering the interactions between adjacent frameworks. For instance, in a series of MOFs based on a tri(4-pyridylphenyl)amine (TPPA) ligand, different metal ions and solvents led to a variety of coordination modes and structures, which in turn affected their photochemical properties. nih.gov
The choice of auxiliary ligands is also crucial in dictating the final structure and, consequently, the photophysical behavior. Different organic carboxylates used in conjunction with TPA can lead to frameworks with varying dimensionality and connectivity, which directly impacts their luminescence. researchgate.net For example, the use of different dicarboxylic acids with a tri(4-pyridylphenyl)amine ligand resulted in MOFs with 2D and 3D structures, each exhibiting distinct photoluminescent behavior. rsc.org
Furthermore, the presence of uncoordinated nitrogen atoms in the pyridyl groups of the TPA ligand can serve as potential binding sites for other molecules or ions. nih.gov This feature is particularly important for sensing applications, as the coordination of an analyte to these sites can perturb the electronic structure of the framework and lead to a change in its luminescence. nih.gov For example, a Zn(II)-based MOF with uncoordinated pyridyl groups showed high sensitivity in detecting Fe³⁺ and Cr³⁺ ions through luminescence quenching. nih.gov
The table below highlights the relationship between structural features and photophysical properties in selected TPA-based materials.
| Compound | Structural Features | Photophysical Behavior | Reference |
| [Zn(tppa)(ndc)]n | 2D two-fold interpenetrating structure | Luminescence with IQY of 32.7% | rsc.org |
| [Cd(tppa)(oba)]n | 2D two-fold interpenetrating structure | Luminescence with IQY of 45.7% | rsc.org |
| [Zn2(tppa)(bpdc)2]n | 5-fold interpenetrating 3D structure | Luminescence with IQY of 24.0% | rsc.org |
| {[Cd(TPPA)(trans-chdc)]}n | 4-fold interpenetrating 3D polyrotaxane framework | Solid-state photophysical properties studied | researchgate.net |
Theoretical Studies on Optoelectronic Properties (e.g., Light Absorption and Emission)
Theoretical studies, primarily using density functional theory (DFT) and time-dependent DFT (TD-DFT), have provided valuable insights into the optoelectronic properties of this compound and its derivatives. rsc.orgresearchgate.net These computational methods allow for the calculation of molecular orbitals, energy gaps, and electronic transition properties, which are essential for understanding light absorption and emission processes. researchgate.netrsc.org
DFT calculations have shown that the highest occupied molecular orbital (HOMO) in TPA-based molecules is typically localized on the central triphenylamine (B166846) core, while the lowest unoccupied molecular orbital (LUMO) is distributed over the peripheral pyridyl groups. researchgate.net This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor in their luminescent properties. researchgate.netresearchgate.net
Theoretical studies have also been employed to predict how chemical modifications to the TPA structure will affect its optoelectronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby tuning the absorption and emission wavelengths. researchgate.net Computational studies have also been used to investigate the impact of protonation on the photophysical properties of TPA derivatives, revealing that protonation can lead to a significant red-shift in both absorption and emission spectra due to an increase in ICT. researchgate.net
Furthermore, theoretical calculations have been used to understand the non-linear optical (NLO) properties of materials containing pyridinium (B92312) moieties, which are structurally related to protonated TPA. researchgate.net These studies help in designing new materials with enhanced NLO properties for applications in optoelectronics.
The following table summarizes key findings from theoretical studies on the optoelectronic properties of TPA-based compounds.
| Computational Method | System Studied | Key Findings | Reference |
| DFT/TD-DFT | Amine-capped (CdSe)13 nanocluster with pyridine (B92270) | Molecular orbitals of pyridine can act as trap states, with unoccupied orbitals intruding into the HOMO-LUMO gap. | rsc.org |
| DFT/TD-DFT | Triphenylamine derivatives with pyridine fragments | Protonation increases intramolecular charge transfer, leading to a red-shift in absorption and emission. | researchgate.net |
| DFT/B3LYP | 2-aminopyridinium p-toluenesulphonate | Calculation of static hyperpolarizability confirmed good nonlinear optical behavior. | researchgate.net |
| DFT | para-functionalized triphenylamine-based dyes | Electron-donating substituents enhance the optoelectronic properties. | researchgate.net |
Exploration of this compound Compounds in Optoelectronic Materials Research
The unique photophysical properties of this compound-based materials have led to their exploration in various areas of optoelectronic materials research. A significant area of application is in the development of luminescent sensors for the detection of metal ions and small molecules. nih.govmdpi.comnih.gov The sensitivity of their luminescence to the chemical environment makes them excellent candidates for chemical sensing. nih.gov For example, LMOFs constructed from a tri(4-pyridylphenyl)amine ligand have been shown to be highly sensitive and selective fluorescent sensors for Fe³⁺ and Cr³⁺ ions. nih.gov
Another promising application is in the fabrication of light-emitting devices, such as organic light-emitting diodes (OLEDs). The tunable emission color of TPA derivatives, which can be controlled by chemical modification or protonation, makes them attractive for use as emitters in OLEDs. researchgate.net Research has shown that it is possible to achieve white light emission from a single TPA-based material by controlling the degree of protonation. researchgate.net
Furthermore, TPA-based coordination polymers have been investigated as photocatalysts. The ability of these materials to absorb light and generate electron-hole pairs can be harnessed to drive chemical reactions, such as the degradation of organic pollutants. researchgate.net
The versatility of the TPA ligand and its derivatives continues to inspire the design and synthesis of new functional materials with tailored optoelectronic properties for a wide range of applications.
The table below provides an overview of the applications of this compound compounds in optoelectronic materials research.
| Application Area | Specific Example | Key Feature | Reference |
| Luminescent Sensing | Detection of Fe³⁺ and Cr³⁺ ions by a Zn(II)-based MOF | High sensitivity and selectivity due to luminescence quenching. | nih.gov |
| Light-Emitting Devices | White light emission from protonated triphenylamine derivatives | Tunable emission color from a single material. | researchgate.net |
| Photocatalysis | Degradation of methylene (B1212753) blue | Investigation of photocatalytic activities of Co(II) and Zn(II) based MOFs. | researchgate.net |
| Chemical Sensing | Detection of nitroaromatics | Luminescence quenching upon interaction with nitro compounds. | mdpi.com |
Gas Adsorption and Separation Performance of Tri Pyridin 4 Yl Amine Derived Mofs
Adsorption Capacities for Environmentally Relevant Gases (e.g., CO2, Light Hydrocarbons)
Research into MOFs derived from Tri(pyridin-4-yl)amine has yielded materials with considerable gas adsorption capacities. A prominent example is SIFSIX-Cu-TPA, a fluorinated hybrid porous material. This MOF exhibits a significant Brunauer-Emmett-Teller (BET) surface area of 1330 m²/g. nih.gov Its capacity for adsorbing light hydrocarbons, particularly acetylene (B1199291) (C2H2), is noteworthy, with a high uptake of 185 cm³/g at 298 K and 1 bar. nih.gov
While detailed adsorption data for a wide range of light hydrocarbons and CO2 is still emerging for this specific class of MOFs, the performance of SIFSIX-Cu-TPA in acetylene/carbon dioxide separation points to a high affinity for C2H2. nih.gov The selectivity for C2H2 over CO2 is reported to be 5.3. researchgate.net Furthermore, studies have also investigated the potential of SIFSIX-Cu-TPA for the capture of other environmentally hazardous gases like sulfur dioxide (SO2).
Below is a data table summarizing the reported gas adsorption capacities for SIFSIX-Cu-TPA.
| MOF Name | Gas | Adsorption Capacity | Conditions |
|---|---|---|---|
| SIFSIX-Cu-TPA | Acetylene (C₂H₂) | 185 cm³/g | 298 K, 1 bar |
Mechanisms of Selective Gas Separation within Porous Frameworks
The selective gas separation observed in this compound-derived MOFs like SIFSIX-Cu-TPA is governed by a combination of thermodynamic and kinetic factors. The primary mechanism is often rooted in the specific interactions between the gas molecules and the porous framework's interior.
In the case of SIFSIX-Cu-TPA, the separation of acetylene from carbon dioxide is a key example. Despite both molecules having similar kinetic diameters, the framework shows a clear preference for C2H2. This selectivity is attributed to the unique pillar-cage structure of the MOF. nih.gov The arrangement of the this compound ligands and the SiF6²⁻ pillars creates a pore environment that facilitates stronger interactions with acetylene molecules compared to carbon dioxide. These interactions are likely a combination of van der Waals forces and specific chemical affinities between the gas and the framework's components.
Breakthrough experiments on SIFSIX-Cu-TPA for a CO2/C2H2 mixture (50/50, v/v) have demonstrated its practical separation capability, with a breakthrough time of up to 68 minutes per gram at 298 K and 1 bar, highlighting its efficiency in selectively retaining acetylene. nih.govresearchgate.net
Impact of Pore Structure and Chemical Functionalization on Adsorption Efficiency
The efficiency of gas adsorption in MOFs is intrinsically linked to their pore structure—specifically, the size, shape, and chemical nature of the pores. In MOFs derived from this compound, the ligand's geometry plays a crucial role in defining the resulting framework's topology.
For SIFSIX-Cu-TPA, the use of the tridentate this compound ligand leads to a distinctive pillar-cage structure, which is a departure from the more common pillar-layer fluorinated materials. nih.gov This unique architecture, featuring icosahedral and tetrahedral cages, is stabilized by SiF6²⁻ anions that act as pillars. nih.gov This specific pore arrangement is directly responsible for the high surface area and the observed gas uptake capacities.
Studies on Gas Sorption Dynamics and Diffusivity
The dynamics of gas sorption, including the rates of adsorption and desorption and the diffusivity of gas molecules within the pores, are critical for the practical application of MOFs in separation processes. For this compound-derived MOFs, dynamic breakthrough experiments provide valuable insights into these aspects.
The reported breakthrough time of 68 minutes per gram for the separation of a C2H2/CO2 mixture by SIFSIX-Cu-TPA indicates favorable sorption kinetics for acetylene under the tested conditions. nih.gov This suggests that the diffusion of acetylene into the porous structure is relatively rapid and that the material can efficiently capture it from a mixed gas stream. The ability to conduct multiple cycles of these breakthrough tests also speaks to the material's stability and the reversibility of the adsorption process.
Further detailed studies, potentially employing techniques such as quasi-elastic neutron scattering or pulsed field gradient nuclear magnetic resonance, would be necessary to quantitatively determine the diffusion coefficients of different gas molecules within the pores of this compound-based MOFs. Such studies would provide a deeper understanding of the transport phenomena at the molecular level and aid in the design of next-generation materials with optimized sorption dynamics for specific separation challenges.
Chemical and Environmental Sensing Applications of Tri Pyridin 4 Yl Amine Based Materials
Luminescence-Based Sensing Platforms for Chemical Analytes
Luminescent metal-organic frameworks (LMOFs) are a class of materials that have garnered significant attention for their use in chemical sensing. The inherent porosity and the luminescent properties of the organic linkers allow for the detection of analytes through changes in their emission spectra. Tri(pyridin-4-yl)amine and its derivatives, when used as ligands in the construction of LMOFs, can produce materials with high sensitivity and selectivity for specific chemical species.
One notable example involves the use of a tri(4-pyridylphenyl)amine (tppa) ligand to construct three-dimensional luminescent metal-organic frameworks. rsc.orgnih.gov These frameworks have demonstrated the ability to act as fluorescent sensors for various analytes. For instance, a complex designated as [Zn(tppa)(ndc)]n has shown high sensitivity in the detection of both iron (Fe³⁺) and chromium (Cr³⁺) ions in aqueous solutions. rsc.orgnih.gov The detection mechanism is based on the quenching of the LMOF's luminescence upon interaction with these metal ions. The efficiency of this quenching is quantified by the Stern-Volmer quenching coefficient (Ksv), which was found to be 2.57 × 10⁴ M⁻¹ for Fe³⁺ and 2.96 × 10⁴ M⁻¹ for Cr³⁺, indicating a very effective quenching process. rsc.orgnih.gov
These LMOFs have also been shown to be reusable. After the detection of Fe³⁺ and Cr³⁺, the material can be regenerated by simple centrifugation and washing with water. nih.gov Studies have shown that the detection capability remains largely unchanged even after five cycles of use, demonstrating good recyclability and stability for practical applications. nih.gov
| Analyte | Quenching Coefficient (Ksv) | Reference |
| Fe³⁺ | 2.57 × 10⁴ M⁻¹ | rsc.orgnih.gov |
| Cr³⁺ | 2.96 × 10⁴ M⁻¹ | rsc.orgnih.gov |
Vapochromic Response to Volatile Organic Amines and Other Vapors
The interaction of this compound-based materials with volatile organic compounds (VOCs) can lead to changes in their optical properties, a phenomenon known as vapochromism. This response is particularly useful for the development of sensors for airborne chemical threats and pollutants. Low-molecular-weight volatile amines are significant contributors to air pollution and can be toxic. mdpi.comnih.gov
Research has shown that LMOFs constructed from the tri(4-pyridylphenyl)amine ligand exhibit varied luminescence signal changes when exposed to different aromatic volatile organic compounds (AVOCs). rsc.orgnih.gov This differential response is the basis for their potential application in the selective detection of various vapors. The porous nature of the MOFs allows for the diffusion of vapor molecules into the framework, where they can interact with the tppa ligand, leading to a modification of its photophysical properties and a corresponding change in the luminescence signal. While detailed studies on the vapochromic response specifically to volatile organic amines for this compound itself are emerging, the observed sensitivity to AVOCs in its derivatives points towards a promising area of research for developing amine-specific sensors.
Detection of Specific Ions and Molecular Species
Beyond the detection of metal ions and VOCs, materials based on this compound can be tailored for the selective recognition of other specific ions and molecules. The uncoordinated pyridine (B92270) groups within the structure of some LMOFs can serve as potential binding sites for metal ions. nih.gov
In the case of the [Zn(tppa)(ndc)]n complex, its sensing properties for a range of metal ions in aqueous solutions were investigated. nih.gov The study included ions such as Eu³⁺, Gd³⁺, Pb²⁺, Fe²⁺, Mn²⁺, Cu²⁺, Na⁺, La³⁺, Co²⁺, Ni²⁺, Zn²⁺, and Mg²⁺. nih.gov It was observed that different metal ions had markedly different effects on the luminescence of the complex, with the most significant quenching observed for Fe³⁺ and Cr³⁺, highlighting the selectivity of the sensor. nih.gov This selectivity is crucial for the development of sensors that can operate in complex environmental matrices where multiple ions may be present.
| Cation | Effect on Luminescence | Reference |
| Cr³⁺ | Significant Quenching | nih.gov |
| Fe³⁺ | Significant Quenching | nih.gov |
| Eu³⁺ | Less Pronounced Effect | nih.gov |
| Gd³⁺ | Less Pronounced Effect | nih.gov |
| Pb²⁺ | Less Pronounced Effect | nih.gov |
| Fe²⁺ | Less Pronounced Effect | nih.gov |
| Mn²⁺ | Less Pronounced Effect | nih.gov |
| Cu²⁺ | Less Pronounced Effect | nih.gov |
| Na⁺ | Less Pronounced Effect | nih.gov |
| La³⁺ | Less Pronounced Effect | nih.gov |
| Co²⁺ | Less Pronounced Effect | nih.gov |
| Ni²⁺ | Less Pronounced Effect | nih.gov |
| Zn²⁺ | Less Pronounced Effect | nih.gov |
| Mg²⁺ | Less Pronounced Effect | nih.gov |
Computational and Theoretical Studies on Tri Pyridin 4 Yl Amine Systems
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the optimized geometry of molecules like Tri(pyridin-4-yl)amine. By approximating the many-body electronic Schrödinger equation, DFT calculations can provide accurate descriptions of molecular properties, including bond lengths, bond angles, and the distribution of electron density.
In computational studies of pyridine-containing compounds, DFT methods such as B3LYP with various basis sets are commonly employed to achieve a balance between accuracy and computational cost. For this compound, geometry optimization calculations would reveal a propeller-like conformation, with the three pyridine (B92270) rings twisted with respect to the central amine plane. This non-planar structure is a result of steric hindrance between the ortho-hydrogens of the pyridine rings.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity and its potential applications in electronics. The HOMO is typically localized on the electron-rich triphenylamine (B166846) core, while the LUMO is distributed over the pyridyl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy and its kinetic stability.
Table 1: Representative DFT-Calculated Geometrical Parameters for Pyridine Derivatives (Note: Specific data for this compound is not publicly available and would require dedicated computational studies. The following table is illustrative of typical parameters for related compounds.)
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C-N (amine) | 1.40 - 1.45 |
| C-C (pyridine) | 1.38 - 1.40 | |
| C-N (pyridine) | 1.33 - 1.35 | |
| Bond Angle | C-N-C (amine) | 118° - 122° |
| Dihedral Angle | Pyridine Ring Twist | 30° - 40° |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties
To understand the optical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT extends the principles of DFT to excited states, allowing for the calculation of electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks in a UV-Vis spectrum.
Theoretical studies on similar amine derivatives and pyridine compounds have successfully utilized TD-DFT to interpret their electronic spectra nih.govacs.org. For this compound, TD-DFT calculations would likely predict intense absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The lowest energy transition would likely involve the promotion of an electron from the HOMO, centered on the amine, to the LUMO, located on the pyridyl rings, indicative of an intramolecular charge transfer (ICT) character.
The nature and energy of these electronic transitions are fundamental to the photophysical behavior of the molecule and are critical for its application in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Table 2: Illustrative TD-DFT Results for Electronic Transitions in Pyridine-Based Chromophores (Note: Specific data for this compound is not publicly available and would require dedicated computational studies.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.5 - 4.0 | 310 - 354 | 0.4 - 0.6 | HOMO → LUMO |
| S₀ → S₂ | 4.0 - 4.5 | 275 - 310 | 0.2 - 0.4 | HOMO-1 → LUMO |
Mechanistic Investigations of Chemical Reactions and Intermolecular Interactions
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and the nature of intermolecular interactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating reaction pathways and predicting reaction rates.
The nitrogen atoms of the pyridyl groups in this compound are susceptible to coordination with metal ions, making it an excellent ligand for the construction of coordination polymers and MOFs. Computational studies can model these coordination processes, providing insights into the binding energies and geometries of the resulting metal complexes.
Furthermore, the aromatic rings of this compound can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (with appropriate partners). These weak interactions play a crucial role in the self-assembly of molecules in the solid state and in solution. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify the various components of these intermolecular forces, including electrostatic, exchange, induction, and dispersion contributions nih.gov. Understanding these interactions is vital for crystal engineering and the design of materials with specific packing motifs.
Computational Simulations of Gas Adsorption and Diffusion Processes
The porous nature of materials constructed from this compound, such as MOFs, makes them promising candidates for gas storage and separation applications. Computational simulations, particularly Grand Canonical Monte Carlo (GCMC) and molecular dynamics (MD), are instrumental in predicting and understanding the adsorption and diffusion of gases within these materials.
GCMC simulations can be used to generate adsorption isotherms, which show the amount of gas adsorbed by the material at different pressures. These simulations provide insights into the binding sites and interaction energies between the gas molecules and the framework. For instance, in MOFs containing amine-functionalized ligands, simulations have shown that the amine groups can enhance CO₂ capture through specific chemical interactions frontiersin.orgresearchgate.net.
MD simulations, on the other hand, can be used to study the diffusion of gas molecules through the pores of the material. By calculating diffusion coefficients, researchers can assess the efficiency of gas transport, which is a critical factor for separation applications. These simulations can reveal the pathways that gas molecules take through the framework and identify any bottlenecks that may hinder diffusion. Such computational screening can accelerate the discovery of new materials with superior performance for applications like carbon capture and hydrogen storage frontiersin.org.
Theoretical Analysis of Protonation Effects and Their Influence on Electronic Structure
The basic nitrogen atoms of the pyridyl groups in this compound can be protonated in acidic conditions. Protonation can significantly alter the electronic structure and, consequently, the physical and chemical properties of the molecule. Theoretical calculations are essential for understanding these changes.
Computational studies on the protonation of pyridine and its derivatives have shown that the addition of a proton to the nitrogen atom leads to a significant stabilization of the LUMO, thereby reducing the HOMO-LUMO gap nih.gov. This change in the electronic structure is reflected in a red-shift of the absorption bands in the UV-Vis spectrum.
For this compound, theoretical analysis can predict the most likely sites of protonation and the corresponding changes in geometry and electronic properties. Natural Bond Orbital (NBO) analysis can be employed to quantify the changes in atomic charges upon protonation, confirming that the positive charge is localized on the protonated pyridinium (B92312) ring mdpi.com. These theoretical insights are crucial for understanding the behavior of this compound in different pH environments and for designing pH-responsive materials. For instance, theoretical and experimental studies on a related imine containing a pyridin-4-yl moiety showed that protonation occurs on the pyridine nitrogen, leading to a modification of the absorption spectra mdpi.com.
Advanced Spectroscopic and Structural Characterization Techniques for Tri Pyridin 4 Yl Amine and Its Assemblies
Single-Crystal X-ray Diffraction for Elucidating Solid-State Structures
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. For Tri(pyridin-4-yl)amine, this technique would provide unequivocal information on bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the solid state.
The analysis of a suitable single crystal of this compound would reveal key structural parameters such as the geometry around the central amine nitrogen, which is expected to be trigonal pyramidal or trigonal planar. The torsion angles between the pyridyl rings and the C-N bonds would quantify the degree of "propeller" twist. Furthermore, SCXRD elucidates the crystal packing, identifying intermolecular interactions like hydrogen bonds (if co-crystallized with solvents like water) or π-π stacking between the aromatic pyridyl rings, which govern the formation of supramolecular assemblies. researchgate.net
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., N-C, C-C, C=N) |
| Bond Angles (°) | Angles between adjacent bonds (e.g., C-N-C) |
| Torsion Angles (°) | Dihedral angles defining molecular conformation |
| Intermolecular Interactions | Details of hydrogen bonding and π-π stacking distances |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and electronic environment of molecules in both solution and solid states. For this compound, ¹H, ¹³C, and ¹⁵N NMR would provide complementary information.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridyl rings. Due to the molecule's symmetry, the protons ortho and meta to the central amine-linked carbon would each give a characteristic doublet. The chemical shifts of these protons provide insight into the electron density of the rings.
¹³C NMR: The carbon NMR spectrum would reveal the number of chemically distinct carbon atoms. Signals would be expected for the pyridyl carbons, with their chemical shifts indicating their electronic environment. For instance, the carbon atom directly bonded to the central nitrogen would have a unique chemical shift compared to the other carbons in the pyridyl rings. mdpi.com
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of both the central amine nitrogen and the pyridyl nitrogen atoms. This can be particularly useful for studying protonation or coordination events at the nitrogen sites. scispace.com
Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure.
| Nucleus | Atom Type | Expected Chemical Shift Region (ppm) | Information Gleaned |
|---|---|---|---|
| ¹H | Pyridyl H (ortho to C-N) | ~8.5-8.8 | Electronic environment, coupling information |
| ¹H | Pyridyl H (meta to C-N) | ~7.0-7.5 | Electronic environment, coupling information |
| ¹³C | Pyridyl C (ipso to N-amine) | ~145-150 | Connectivity, electronic environment |
| ¹³C | Pyridyl C (ortho to C-N) | ~150-155 | Connectivity, electronic environment |
| ¹³C | Pyridyl C (meta to C-N) | ~120-125 | Connectivity, electronic environment |
| ¹⁵N | Central Amine (N) | Variable | Direct probe of central atom's electronic state |
| ¹⁵N | Pyridyl (N) | Variable | Probe of ring nitrogen's electronic state |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide valuable information about functional groups and bond strengths. For this compound, these techniques would identify characteristic vibrations of the pyridyl rings and the central C-N bonds.
Key expected vibrational modes include:
C=N and C=C stretching vibrations within the pyridyl rings, typically observed in the 1400–1650 cm⁻¹ region. nih.gov
C-N stretching vibrations of the central amine group, which would confirm the connectivity of the pyridyl rings to the nitrogen atom.
C-H stretching vibrations of the aromatic rings, usually found above 3000 cm⁻¹.
Ring breathing modes, which are characteristic of the pyridine (B92270) ring system and are often strong in Raman spectra. aps.orgresearchgate.net
Comparing the IR and Raman spectra helps in assigning vibrational modes, as some modes may be strong in one technique and weak or silent in the other based on the change in dipole moment (IR) or polarizability (Raman).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Both |
| C=C/C=N Ring Stretch | 1400 - 1650 | Both (often strong) |
| C-N Stretch (Amine) | 1250 - 1350 | Both |
| Pyridine Ring Breathing | 990 - 1050 | Strong in Raman |
| C-H Out-of-Plane Bend | 700 - 900 | Strong in IR |
Ultraviolet/Visible (UV/Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV/Vis absorption and fluorescence spectroscopy are used to study the electronic properties of molecules. UV/Vis spectroscopy measures the wavelengths of light absorbed by the molecule as electrons are promoted to higher energy levels, while fluorescence spectroscopy measures the light emitted as electrons relax back to the ground state.
For this compound, the UV/Vis spectrum is expected to be dominated by intense π → π* transitions associated with the conjugated π-system of the pyridyl rings. researchgate.net The position of the absorption maximum (λmax) is sensitive to the molecular conformation and the electronic environment. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can provide insight into the nature of the electronic ground and excited states. sharif.edusharif.edu
If the molecule is fluorescent, its emission spectrum would typically be a mirror image of the absorption spectrum. The fluorescence quantum yield, which measures the efficiency of the emission process, and the fluorescence lifetime are key parameters that characterize the behavior of the molecule in its excited state. These properties are critical for applications in sensors or light-emitting materials.
| Parameter | Technique | Information Obtained |
|---|---|---|
| λmax (Absorption) | UV/Vis Spectroscopy | Energy of electronic transitions (e.g., π → π*) |
| Molar Absorptivity (ε) | UV/Vis Spectroscopy | Probability of a specific electronic transition |
| λem (Emission) | Fluorescence Spectroscopy | Energy of emitted photons from the excited state |
| Stokes Shift | UV/Vis & Fluorescence | Energy difference between absorption and emission maxima |
| Quantum Yield (ΦF) | Fluorescence Spectroscopy | Efficiency of the fluorescence process |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline (powder) materials. While SCXRD provides the detailed structure of a single crystal, PXRD is used to analyze a bulk sample, making it invaluable for confirming phase purity and identifying the crystalline form of a synthesized batch of this compound. mdpi.com
The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is unique to a specific crystalline structure and serves as a fingerprint for the material. The experimental PXRD pattern of a newly synthesized sample of this compound would be compared to a pattern simulated from SCXRD data to confirm that the bulk material consists of the same crystalline phase as the single crystal studied. It is also used to detect the presence of any crystalline impurities or different polymorphic forms.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and decomposition profile.
The TGA thermogram plots mass percentage against temperature. A stable compound will show a flat plateau until a certain temperature, after which a sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. If the compound is a hydrate (B1144303) or contains residual solvent, an initial mass loss step will be observed at lower temperatures, corresponding to the loss of water or solvent molecules. mdpi.comnii.ac.jp This information is critical for assessing the material's suitability for applications that may involve elevated temperatures.
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understandings of Tri(pyridin-4-yl)amine Chemistry
This compound has solidified its role in contemporary chemistry as a versatile tripodal, N-centered ligand. Its unique C3-symmetric, propeller-like structure, featuring three pyridine (B92270) rings connected to a central nitrogen atom, provides multiple coordination sites. This arrangement is fundamental to its extensive use as a building block, or "tecton," in supramolecular chemistry and crystal engineering.
A significant body of research demonstrates that this compound is a highly effective ligand for the self-assembly of complex, multi-dimensional structures. It is predominantly used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) chemicalbook.comchemicalbook.comguidechem.com. In these structures, the pyridine nitrogen atoms act as nodes, bridging metal centers to form extended one-, two-, or three-dimensional networks wikipedia.org. The specific geometry of the resulting framework can be influenced by the choice of metal ion, co-ligands, and synthesis conditions, leading to a wide array of materials with tunable properties nih.govrsc.org. These materials often exhibit high porosity and stability, making them suitable for applications in gas storage and separation wikipedia.org.
Identification of Remaining Challenges and Open Research Questions
Despite significant progress, several challenges and unanswered questions remain in the field of this compound chemistry. A primary challenge is achieving precise control over the topology and functionality of the resulting MOFs and coordination polymers. While general principles are understood, predicting the final structure with complete accuracy before synthesis remains difficult. The subtle interplay of factors like solvent, temperature, and reactant concentrations can lead to different structural isomers or unforeseen network entanglements researchgate.net.
Another significant challenge lies in the large-scale, cost-effective synthesis of this compound itself and its derivative materials. While lab-scale syntheses are well-established, transitioning to industrial production requires optimization to improve yields and reduce costs, which is crucial for commercial applications. Furthermore, the chemical and thermal stability of many this compound-based MOFs can be a limitation, particularly in harsh industrial environments or aqueous solutions, which can restrict their practical utility wikipedia.org.
Open research questions include a deeper exploration of the ligand's electronic properties. While its coordination chemistry is well-studied, its potential in redox-active materials, photochemistry, and as an electronic mediator is less understood. Investigating how the central nitrogen atom and the pyridyl rings participate in electron transfer processes could unlock new applications in catalysis and electronics.
Prospective Directions for Advanced Functional Materials and Next-Generation Applications
The future of this compound chemistry is bright, with numerous prospective avenues for research and application. A major direction is the development of "smart" or dynamic functional materials. By incorporating photo-responsive or redox-active metal centers, it may be possible to create frameworks that change their properties—such as porosity, conductivity, or catalytic activity—in response to external stimuli like light or an electrical field.
There is immense potential in designing advanced catalytic systems. The well-defined pores and tunable active sites within this compound-based MOFs make them ideal candidates for highly selective and efficient heterogeneous catalysts wikipedia.org. Future work could focus on creating biomimetic catalysts that replicate the activity of enzymes for green and sustainable chemical transformations unipd.it. The incorporation of catalytically active metal nodes or the post-synthetic modification of the framework are promising strategies toward this goal wikipedia.org.
Another exciting frontier is in the domain of chemical sensing. The porous nature of MOFs derived from this compound allows for the selective adsorption of specific molecules. By integrating signaling mechanisms, such as fluorescence or changes in conductivity upon guest binding, highly sensitive and selective sensors for environmental pollutants, industrial chemicals, or biological markers could be developed.
Finally, the unique electronic structure of this compound and its derivatives suggests potential applications in optoelectronics. Research into their use as components in organic light-emitting diodes (OLEDs), photovoltaics, or as charge-transport layers in next-generation electronic devices is a promising and rapidly evolving area.
Q & A
Q. What are the standard synthetic routes for preparing tri(pyridin-4-yl)amine, and how can purity be optimized?
this compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine derivatives and boronic acids. Key steps include:
- Reagent selection : Use Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a DMF/H₂O solvent system under inert atmosphere .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH 10:1) followed by recrystallization from ethanol to achieve >98% purity .
- Characterization : Confirm structure via -NMR (δ 8.45–8.65 ppm for pyridyl protons), ESI-MS (m/z 303.3 [M+H]⁺), and single-crystal X-ray diffraction .
Q. What characterization techniques are critical for validating this compound’s structural and electronic properties?
Essential techniques include:
- X-ray crystallography : Resolves planar geometry of pyridyl groups and N–C bond distances (e.g., 1.34–1.38 Å) .
- UV-Vis spectroscopy : Identifies π→π* transitions (λmax ≈ 275 nm) and charge-transfer bands influenced by substituents .
- Cyclic voltammetry : Reveals redox behavior (e.g., oxidation potential at +0.85 V vs. Ag/AgCl) for assessing HOMO-LUMO gaps (~3.2 eV) .
Q. How is this compound applied in materials science?
The compound serves as a tridentate ligand in metal-organic frameworks (MOFs):
- MOF synthesis : Coordinates with Ag(I) or Cu(II) ions to form porous networks with surface areas >500 m²/g .
- Functional properties : Exhibits selective Cr₂O₇²⁻ adsorption (capacity: 120 mg/g) via anion-exchange mechanisms .
Advanced Research Questions
Q. How does ligand geometry influence MOF design with this compound?
The planar pyridyl groups enable predictable coordination modes:
- Structural control : Trigonal symmetry promotes 2D/3D frameworks (e.g., [Ag₃(TPA)₂]·NO₃ with 8.3 Å pore diameter) .
- Anion-directed assembly : Counterions (e.g., NO₃⁻ vs. Cl⁻) modulate interlayer spacing and porosity .
- Stability : MOFs retain crystallinity in aqueous pH 3–11, critical for environmental applications .
Q. What electrochemical properties make this compound suitable for optoelectronic studies?
| Property | Value/Observation | Reference |
|---|---|---|
| HOMO-LUMO gap | 3.2 eV (unmodified) | |
| Redox potential (E₁/₂) | +0.85 V (oxidation) | |
| N-Quaternization effect | Reduces gap by 0.5 eV |
- Applications : Tunable electron-deficient cores for organic LEDs or photocatalysts .
Q. How can researchers resolve contradictions in synthesis yields vs. purity?
Common issues and solutions:
- Low yield (<50%) : Optimize catalyst loading (5–10 mol% Pd) or switch to microwave-assisted synthesis (70% yield in 2 hrs) .
- Impurity peaks in NMR : Use Soxhlet extraction with hexane to remove Pd residues .
- Crystallization failure : Add seed crystals or use slow evaporation in mixed solvents (CHCl₃/EtOH) .
Q. What computational methods complement experimental studies of this compound?
- DFT calculations : Predict HOMO-LUMO distributions (e.g., Gaussian 09 with B3LYP/6-31G**) .
- MD simulations : Model MOF stability under thermal stress (e.g., NPT ensemble at 300 K) .
Q. What safety protocols are critical for handling this compound?
- Hazards : Skin sensitization (GHS Category 1), acute oral toxicity (LD₅₀ > 2000 mg/kg) .
- Mitigation : Use nitrile gloves, fume hoods, and neutralize waste with 10% acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
